

An In-depth Technical Guide to Ethyl 3-(N,N-dimethylamino)acrylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 3-(Dimethylamino)acrylate*

Cat. No.: *B074694*

[Get Quote](#)

For researchers, scientists, and professionals in drug development, Ethyl 3-(N,N-dimethylamino)acrylate is a versatile chemical intermediate with significant applications. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and handling protocols.

Chemical Identity and Synonyms

Ethyl 3-(N,N-dimethylamino)acrylate is an organic compound that is widely used in organic synthesis.^{[1][2]} It is recognized by the CAS Registry Number 924-99-2.^{[3][4][5][6]} Another CAS number, 1117-37-9, is often associated with its trans-isomer.^{[7][8]}

A variety of synonyms are used to identify this compound in literature and commercial listings. These include:

- 3-(Dimethylamino)-2-propenoic acid ethyl ester^{[3][6]}
- Ethyl 3-(dimethylamino)propenoate^[9]
- Ethyl 3-dimethylaminoprop-2-enoate^[3]
- Ethyl β -(dimethylamino)acrylate^[3]
- DMAE^{[6][9]}
- **ETHYL 3-(DIMETHYLAMINO)ACRYLATE^{[6][9]}**

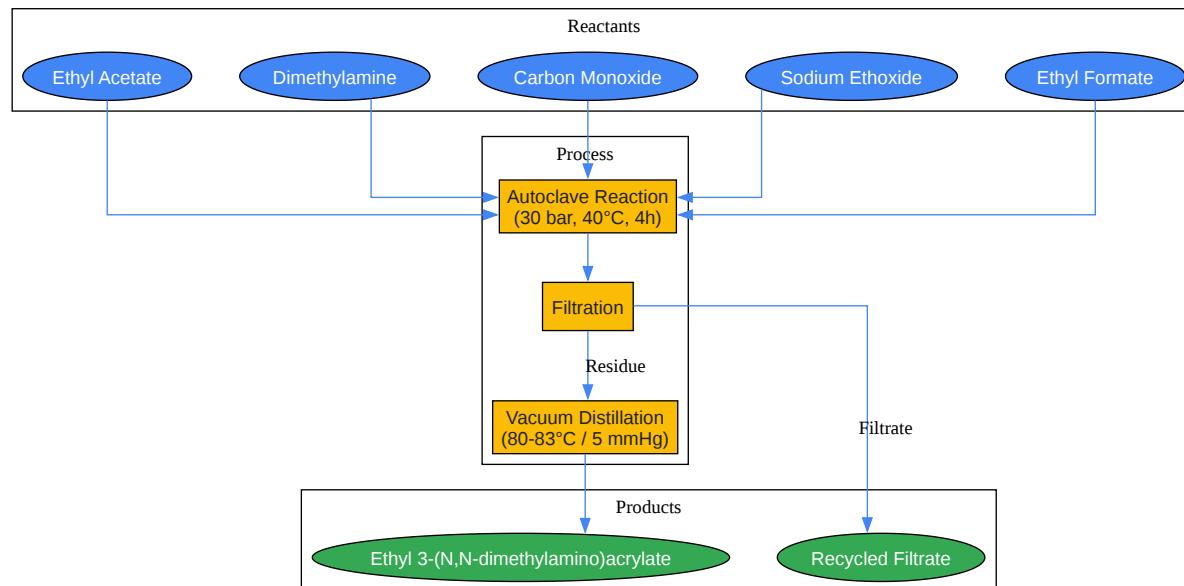
- ETHYL 3,3-DIMETHYLAMINOACRYLATE[6][9]
- 3-(DIMETHYLAMINO)ACRYLIC ACID ETHYL ESTER[6][9]
- 3-DAASE[6][9]
- RARECHEM AL BI 0671[9]
- Ethyl trans-3-dimethylaminoacrylate[4][7]
- Ethyl (2E)-3-(dimethylamino)-2-propenoate[7]

Physicochemical Properties

Ethyl 3-(N,N-dimethylamino)acrylate is typically a clear yellow to light orange liquid.[3][6] A summary of its key quantitative properties is presented in the table below.

Property	Value	Source(s)
Molecular Formula	C7H13NO2	[3][4][5][6]
Molecular Weight	143.18 g/mol	[7][8][9]
Melting Point	17-18 °C	[4][6]
Boiling Point	118-121 °C at 7.5-10 mmHg (hPa)	[2][4][6]
Density	1.000 g/mL	[4][6]
Refractive Index	1.5105 to 1.5125	[4][5][6]
Flash Point	105 °C	[4]
Water Solubility	90 g/L at 25 °C	[3][4][6]
pKa	6.67 ± 0.70 (Predicted)	[6]

Experimental Protocols: Synthesis of Ethyl 3-(N,N-dimethylamino)acrylate


Several methods for the synthesis of Ethyl 3-(N,N-dimethylamino)acrylate have been reported. Below are detailed protocols for some common approaches.

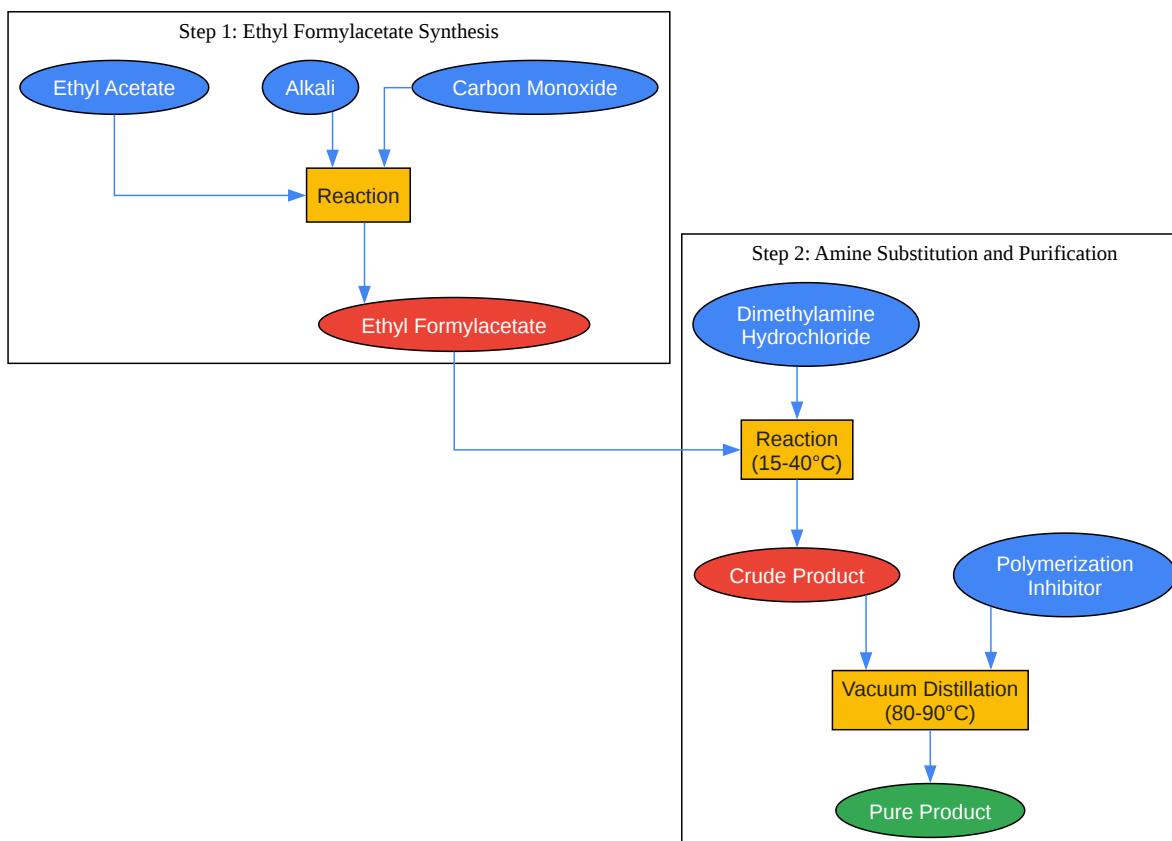
Method 1: One-Pot Synthesis from Ethyl Acetate, Dimethylamine, and Carbon Monoxide

This method provides a high yield and purity, making it suitable for large-scale production.[\[10\]](#) [\[11\]](#)

Procedure:

- Charge a suitable autoclave with ethyl acetate (1 mol), sodium ethoxide (1.1 mol), ethyl formate (0.1 mol), and a solution of dimethylamine (1.1 mol) in dichloromethane (250 mL).
- Pressurize the autoclave with carbon monoxide to 30 bar.
- Heat the reaction mixture to 40 °C and maintain for 4 hours, or until the pressure of carbon monoxide no longer decreases.
- Cool the reactor to room temperature and filter the mixture.
- The filtrate can be recycled. The residue is subjected to vacuum distillation, collecting the fraction at 80-83 °C / 5 mmHg to yield the final product.

[Click to download full resolution via product page](#)


Caption: One-Pot Synthesis Workflow.

Method 2: Reaction of Ethyl Formylacetate with Dimethylamine Hydrochloride

This two-step process involves the initial formation of ethyl formylacetate.[\[12\]](#)

Procedure:

- Step 1: Preparation of Ethyl Formylacetate: React ethyl acetate with an alkali (e.g., sodium ethoxide) and carbon monoxide to produce ethyl formylacetate.
- Step 2: Amine Substitution: React the resulting ethyl formylacetate with dimethylamine hydrochloride. The reaction is typically carried out at a temperature of 15-40 °C.
- Purification: The crude product is then mixed with a polymerization inhibitor and purified by vacuum distillation at 80-90 °C to yield pure Ethyl 3-(N,N-dimethylamino)acrylate.

[Click to download full resolution via product page](#)

Caption: Two-Step Synthesis Workflow.

Method 3: From Vilsmeier Reagent and Ketene Diethyl Acetal

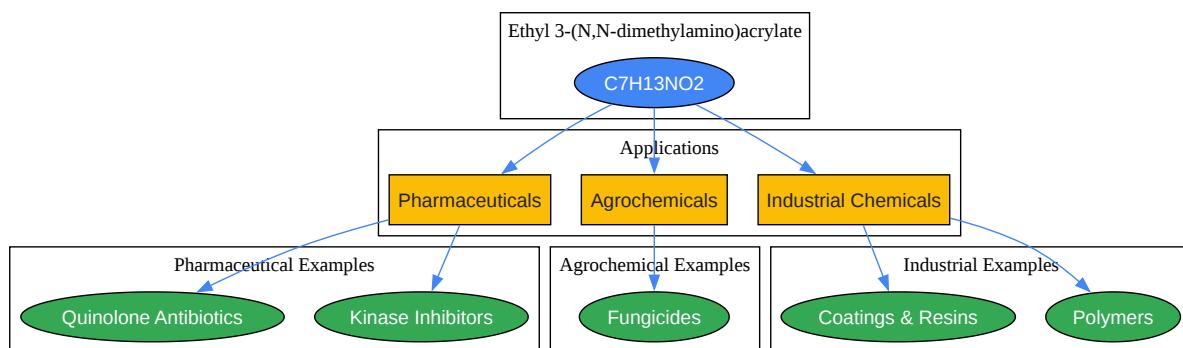
This method provides a stereoselective route to the product.[\[13\]](#)

Procedure:

- A mixture of anhydrous potassium carbonate (2 mg), triethylamine (1 mL), ketene diethyl acetal (0.5 mL), and Vilsmeier reagent (179 mg) is heated and stirred at 60 °C.
- After 1 hour, an additional 0.5 mL of ketene diethyl acetal is added.
- After a further 2 hours, the mixture is cooled and extracted with hexanes (3 x 10 mL).
- Evaporation of the hexanes yields the desired ester.

Applications in Research and Drug Development

Ethyl 3-(N,N-dimethylamino)acrylate serves as a crucial building block in the synthesis of various pharmaceuticals. Its utility stems from the presence of multiple reactive sites: the ester, the olefin, and the amine functionalities.[\[1\]](#)


Notably, it is a key intermediate in the preparation of:

- Quinolone Antibiotics: Such as ciprofloxacin, moxifloxacin, levofloxacin, and norfloxacin.[\[1\]](#)
[\[14\]](#)
- Fungicides: Including triflufenac, pyraclostrobin, and intermediates for other agrochemicals.
[\[1\]](#)
- Other Bioactive Molecules: It is also used in the synthesis of kinase inhibitors and other biologically active compounds.

Beyond pharmaceuticals, it finds applications in the chemical industry as a crosslinking agent and in the formulation of specialty coatings, resins, fiber treatment agents, and ion exchange resins.[\[1\]](#)
[\[14\]](#)

Safety and Handling

Ethyl 3-(N,N-dimethylamino)acrylate is considered irritating to the eyes, respiratory system, and skin.[14] It may also cause an allergic skin reaction.[7] Therefore, appropriate personal protective equipment, including gloves, goggles, and respiratory protection, should be used when handling this chemical. It is combustible and should be stored in a cool, dry, and well-ventilated area under an inert atmosphere.[2][3][6]

[Click to download full resolution via product page](#)

Caption: Applications Overview.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]

- 2. Ethyl 3-(N,N-dimethylamino)acrylate | 924-99-2 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. Ethyl 3-(N,N-dimethylamino)acrylate, 99+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. Ethyl 3-(N,N-dimethylamino)acrylate, 99+% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 6. jnfuturechemical.com [jnfuturechemical.com]
- 7. Ethyl trans-3-dimethylaminoacrylate | C7H13NO2 | CID 5369162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Ethyl 3-(N,N-dimethylamino)acrylate 1117-37-9 [sigmaaldrich.com]
- 9. parchem.com [parchem.com]
- 10. CN103833565B - Preparation method for 3-N,N-dimethylamino ethyl acrylate - Google Patents [patents.google.com]
- 11. CN103833565A - Preparation method for 3-N,N-dimethylamino ethyl acrylate - Google Patents [patents.google.com]
- 12. CN105693535A - Preparation method of 3-N,N-dimethylamino ethyl acrylate - Google Patents [patents.google.com]
- 13. Ethyl 3-(N,N-dimethylamino)acrylate synthesis - chemicalbook [chemicalbook.com]
- 14. chembk.com [chembk.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl 3-(N,N-dimethylamino)acrylate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b074694#ethyl-3-n-n-dimethylamino-acrylate-cas-number-and-synonyms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com